ethyl 4-{2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a biphenyl group, a thiadiazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Biphenyl Amide: The initial step involves the formation of the biphenyl amide through the reaction of biphenyl-4-carboxylic acid with an amine.
Synthesis of the Thiadiazole Ring: The biphenyl amide is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Sulfanyl Group: The thiadiazole derivative is further reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives
Uniqueness
Ethyl 4-{2-[(5-{[1,1’-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its combination of a biphenyl group, a thiadiazole ring, and an ethyl ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-2-34-24(33)20-12-14-21(15-13-20)27-22(31)16-35-26-30-29-25(36-26)28-23(32)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGZVKHASAWBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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